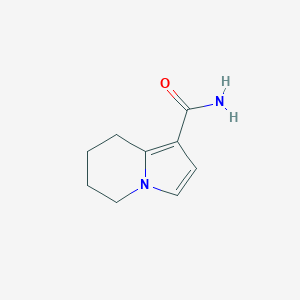

5,6,7,8-Tetrahydroindolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydroindolizine-1-carboxamide, also known as CMV423, is an experimental antiviral drug that has been studied for the treatment of cytomegalovirus (CMV) infection and human herpesvirus 6 (HHV-6) infection .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12) . The molecular weight is 164.21 .

科学的研究の応用

Synthesis Techniques

- 5,6,7,8-Tetrahydroindolizines have been synthesized through a single-step annulation process using commercially available compounds. This method yields moderate to good results for various β-ketoesters, ketones, and amides (Capomolla, Lim, & Zhang, 2015).

- Another approach involves 1,3-dipolar cycloaddition chemistry for creating novel indolizinone-based compounds, useful in synthesizing a range of indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).

- Functionalized tetrahydroindolizines have been produced using Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations, demonstrating a broad substrate scope and pharmaceutical relevance (Cavitt & France, 2016).

Chemical Reactions and Transformations

- A domino-type transformation based on rhodium-catalyzed hydroformylation has been used for synthesizing variously substituted tetrahydroindolizines (Rocchiccioli, Guazzelli, Lazzaroni, & Settambolo, 2007).

- The synthesis of the ABCD ring scaffold, substituted by a carboxyl group in the 5-position, reveals methods for synthesizing new keto tetrahydroindolizine (Brunin, Hénichart, & Rigo, 2005).

Pharmacological Potential

- Certain tetrahydroindolizines, like S 55746, have been studied for their pharmacokinetics and potential as Bcl-2 inhibitors in cancer treatment, using PBPK modeling and interspecies extrapolation strategy (Pierrillas et al., 2019).

- The antiviral agent CMV423, a variant of tetrahydroindolizine-1-carboxamide, shows selective activity against human herpesvirus 6 (HHV-6), indicating potential for targeting specific viral infections (de Bolle et al., 2004).

作用機序

Target of Action

The primary target of 5,6,7,8-Tetrahydroindolizine-1-carboxamide is the human cytomegalovirus (HCMV) . This compound has shown potent in vitro activity against a wide range of HCMV reference strains and clinical isolates .

Mode of Action

This compound interacts with the HCMV, inhibiting its function . It is particularly effective against strains that have acquired resistance to other antiviral drugs such as ganciclovir, foscarnet, or cidofovir .

Biochemical Pathways

It is known that the compound targets the caspase system and restores effector caspase function . This action inhibits the antiapoptotic effect that results in tumorigenesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 16421 . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the inhibition of HCMV, which can lead to a decrease in the viral load in the body . This can potentially lead to a reduction in the symptoms and complications associated with HCMV infections .

特性

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h4,6H,1-3,5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMZGBDTFJOLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2959137.png)

![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)